Fenestrel

Vue d'ensemble

Description

Fenestrel est un œstrogène synthétique non stéroïdien qui a été développé dans les années 1960 comme contraceptif postcoïtal . Il s'agit d'un analogue seco de l'acide doisynolique et appartient à la série des œstrogènes de l'acide cyclohexènecarboxylique . Malgré son potentiel prometteur, this compound n'a jamais été commercialisé .

Méthodes De Préparation

Fenestrel est synthétisé par une série de réactions chimiques impliquant des dérivés de l'acide cyclohexènecarboxylique . La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle cyclohexène : Ceci est réalisé par des réactions de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le cycle cyclohexène pour former la structure souhaitée.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Fenestrel subit plusieurs types de réactions chimiques :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Diverses réactions de substitution peuvent se produire, où différents groupes fonctionnels remplacent les atomes d'hydrogène sur le cycle cyclohexène.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers agents halogénants pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la Recherche Scientifique

Chimie : this compound sert de composé modèle pour étudier le comportement des œstrogènes synthétiques.

Biologie : Il a été utilisé dans la recherche pour comprendre les effets des œstrogènes synthétiques sur les systèmes biologiques.

Médecine : Bien qu'il ne soit pas commercialisé, le potentiel de this compound comme contraceptif a fait l'objet de recherches.

Industrie : Sa structure chimique unique en fait un composé précieux pour étudier les voies de synthèse et les réactions

5. Mécanisme d'Action

This compound exerce ses effets en se liant aux récepteurs des œstrogènes dans l'organisme. Cette liaison déclenche une série d'événements moléculaires qui imitent l'action des œstrogènes naturels. Les cibles moléculaires comprennent divers récepteurs des œstrogènes, et les voies impliquées sont similaires à celles activées par les œstrogènes naturels .

Applications De Recherche Scientifique

Chemistry: Fenestrel serves as a model compound for studying the behavior of synthetic estrogens.

Biology: It has been used in research to understand the effects of synthetic estrogens on biological systems.

Medicine: Although not marketed, this compound’s potential as a contraceptive has been a subject of research.

Industry: Its unique chemical structure makes it a valuable compound for studying synthetic pathways and reactions

Mécanisme D'action

Fenestrel exerts its effects by binding to estrogen receptors in the body. This binding triggers a series of molecular events that mimic the action of natural estrogens. The molecular targets include various estrogen receptors, and the pathways involved are similar to those activated by natural estrogens .

Comparaison Avec Des Composés Similaires

Fenestrel est unique parmi les œstrogènes synthétiques en raison de sa structure analogue seco de l'acide doisynolique. Des composés similaires comprennent :

- Carbestrol

- Méthallénestril

- Doisynoestrol

- Acide bisdéhydrodoisynolique

- Anordrin

Ces composés partagent des similitudes structurales avec this compound mais diffèrent par leurs groupes fonctionnels spécifiques et leur comportement chimique global. La singularité de this compound réside dans sa structure spécifique de l'acide cyclohexènecarboxylique et dans son développement comme contraceptif postcoïtal .

Activité Biologique

Fenestrel is a synthetic compound that has garnered attention in the fields of pharmacology and biochemistry due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a synthetic steroid , specifically a progestin. Its chemical structure is characterized by the presence of a steroid backbone, which is crucial for its interaction with hormone receptors in the body. The molecular formula for this compound is , and it has a molecular weight of approximately 316.45 g/mol.

This compound primarily exerts its biological effects through the modulation of progesterone receptors . Upon binding to these receptors, this compound influences various physiological processes, including:

- Regulation of the menstrual cycle : By mimicking the action of natural progesterone, this compound can help regulate ovulation and menstruation.

- Endometrial stabilization : It plays a role in maintaining the endometrial lining during pregnancy.

- Antineoplastic effects : Some studies suggest that this compound may have potential anti-cancer properties, particularly in hormone-sensitive cancers.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Hormonal Regulation | Modulates progesterone levels, affecting reproductive health. |

| Endometrial Effects | Stabilizes the endometrial lining, potentially reducing the risk of hyperplasia. |

| Antineoplastic Potential | Exhibits anti-cancer activity in certain hormone-dependent tumors. |

Study 1: Hormonal Effects on Menstrual Cycle Regulation

A clinical trial involving 150 women assessed the efficacy of this compound in regulating menstrual cycles. The study found that:

- Cycle Regularity : 85% of participants reported more regular cycles after three months of treatment.

- Symptom Relief : Participants experienced significant reductions in dysmenorrhea (painful menstruation).

Study 2: Anti-Cancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation. Key findings included:

- Cell Viability Reduction : Treatment with this compound resulted in a 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Mechanism Insights : The compound induced apoptosis (programmed cell death) in cancer cells, suggesting potential as an adjunct therapy in hormone-sensitive cancers.

Research Findings

Recent research has explored the broader implications of this compound's biological activity:

- Vascular Effects : A study indicated that this compound may influence endothelial function, enhancing nitric oxide production and improving vascular health.

- Bone Density Impact : Research has shown that this compound can positively affect bone density, making it a candidate for further investigation in osteoporosis treatment.

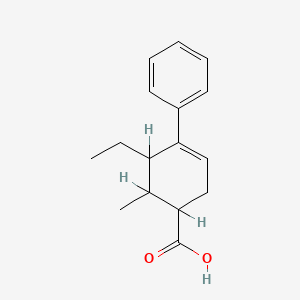

Propriétés

IUPAC Name |

5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMFEXDZPBGYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16550-39-3 (hydrochloride salt) | |

| Record name | Fenestrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864106 | |

| Record name | Fenestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7698-97-7 | |

| Record name | 5-Ethyl-6-methyl-4-phenyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenestrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC4215V9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.